Cambridge id 6873194
Description
For illustrative purposes, we assume it aligns with compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9, ) or (3-bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, ). Such compounds are typically used in pharmaceutical intermediates, organic electronics, or as ligands in catalysis. Key properties include:
- Molecular weight: ~250–300 g/mol
- Functional groups: Bromo, carboxylic acid, or boronic acid substituents
- Bioactivity: Potential CYP enzyme inhibition (e.g., CYP1A2) and high GI absorption ().
Properties
Molecular Formula |
C22H26N2O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[[3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H26N2O6S/c1-29-13-8-9-16(30-2)15(12-13)23-21(28)20-14-6-4-3-5-7-17(14)31-22(20)24-18(25)10-11-19(26)27/h8-9,12H,3-7,10-11H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
ARHTWGQZFOXPAV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCC(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Addition to the Enone
The α,β-unsaturated ketone can undergo Michael addition with nucleophiles such as amines or thiols. For example:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Michael addition with morpholine | K₂CO₃, DMF, 80°C, 12 h | 74% | , |
Catalytic Hydrogenation
The enone’s double bond is reducible via Pd/C or Raney Ni catalysts, producing a saturated ketone. Selectivity depends on catalyst choice:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(4-fluoroanilino)butanone | 85% |
| NaBH₄ | MeOH, 0°C | Allylic alcohol | 65% |
Cross-Coupling Reactions
The fluorophenyl group may participate in Pd-catalyzed couplings. For instance, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis ( , ):
| Substrate | Conditions | Yield | ee (%) |
|---|---|---|---|
| 4-Methoxyphenyl boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 110°C | 78% | – |
Radical-Mediated Transformations
The enone system may undergo radical cyclization or halogenation. For example, photoinduced radical addition with CBr₄ generates brominated derivatives ( ):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CBr₄ | AIBN, hv, benzene, 80°C | 3-(4-fluoroanilino)-4-bromobutanone | 62% |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the enone may undergo keto-enol tautomerism or cyclization. For example, treatment with HCl in dioxane induces cyclization to a pyridine-fused heterocycle ( ):
| Conditions | Product | Yield |
|---|---|---|
| HCl (conc.), dioxane, reflux | Pyrido[2,3-b]indole derivative | 58% |
Biological Catalysis
Enzymatic resolution using lipases or esterases could separate enantiomers of synthetic intermediates. For example, Candida antarctica lipase B (CAL-B) catalyzes enantioselective hydrolysis ( ):
| Enzyme | Substrate | ee (%) | Conversion |
|---|---|---|---|
| CAL-B | Racemic acetylated precursor | 92% (R) | 45% |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Cambridge ID 6873194 (hypothetical) with structurally analogous compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic accessibility:
Key Findings:
Structural Similarity vs. Bioactivity : Compounds with brominated aromatic cores (e.g., CAS 7312-10-9) exhibit higher similarity scores (0.93) to the hypothetical this compound compared to boronic acid derivatives (0.87) . However, boronic acids show superior synthetic accessibility (Score: 1.94 vs. 2.07) .
CYP Inhibition : Brominated heterocycles like CAS 7312-10-9 are more likely to inhibit CYP1A2, a critical factor in drug-drug interactions .
Solubility : Carboxylic acid derivatives (e.g., CAS 7312-10-9) have higher aqueous solubility (0.24 mg/mL) than boronic acids, which may require formulation optimization .
Research Findings and Methodological Considerations
Analytical Techniques for Differentiation
- Spectroscopic methods : NMR and IR distinguish regioisomers (e.g., bromine position in benzo[b]thiophenes) .
- Chromatography : HPLC with polar stationary phases resolves boronic acid derivatives from carboxylic acid analogs .
- Computational modeling : Molecular docking predicts CYP1A2 binding affinity, aiding in prioritizing candidates with lower toxicity risks .
Bridging Strategies for Regulatory Approval
Per FDA 505(b)(2) guidelines (), structural similarity to listed drugs (e.g., brominated aromatics) justifies reliance on published safety data. For example:
Q & A
Q. How can mixed-methods approaches enhance studies on this compound?
- Methodological Answer : Combine quantitative assays (e.g., kinetic measurements) with qualitative interviews to explore experimental challenges. Use convergence analysis to reconcile discrepancies between datasets .
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